molecular formula C16H14N2O2S B5705948 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide

Cat. No. B5705948
M. Wt: 298.4 g/mol
InChI Key: MNEJYKVFEAILTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide, also known as BTA-1, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been reported to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to inhibit the replication of the hepatitis C virus and the Zika virus.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is not fully understood. However, it has been suggested that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide acts by modulating the activity of certain enzymes and signaling pathways. For example, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a role in regulating cellular energy metabolism.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide can inhibit the proliferation of cancer cells and induce apoptosis. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In vivo studies have demonstrated that N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide can reduce inflammation and improve glucose metabolism in animal models of obesity and diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in lab experiments is its high purity and good yields. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is also relatively stable and can be stored for extended periods without significant degradation. However, one limitation of using N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide. One area of interest is the development of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the role of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in regulating energy metabolism and its potential therapeutic applications in metabolic disorders such as obesity and diabetes. Additionally, further studies are needed to elucidate the mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide and its potential applications in the treatment of other diseases such as cancer and viral infections.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide involves the reaction of 2-aminothiophenol with 2-methoxybenzoyl chloride in the presence of triethylamine as a base. The resulting intermediate is then reacted with acetic anhydride to obtain the final product, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide. This method has been reported to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide in high purity and good yields.

properties

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-10(19)17-13-9-11(7-8-14(13)20-2)16-18-12-5-3-4-6-15(12)21-16/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEJYKVFEAILTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]acetamide

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